1-Imino-5-phenyl-1,4-thiazepane 1-oxide
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Overview
Description
1-Imino-5-phenyl-1,4-thiazepane 1-oxide is a heterocyclic compound featuring a thiazepane ring with an imino group and a phenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Imino-5-phenyl-1,4-thiazepane 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thioamide with a haloamine in the presence of a base, leading to the formation of the thiazepane ring. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Imino-5-phenyl-1,4-thiazepane 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the imino group to an amine, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the thiazepane ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products:
Scientific Research Applications
1-Imino-5-phenyl-1,4-thiazepane 1-oxide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which 1-Imino-5-phenyl-1,4-thiazepane 1-oxide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imino group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s activity. Additionally, the phenyl group can participate in π-π interactions, further modulating its biological or chemical behavior.
Comparison with Similar Compounds
1-Imino-5-phenyl-1,4-thiazepane: Lacks the oxide group, resulting in different reactivity and properties.
1-Imino-5-phenyl-1,4-thiazepane 1-sulfone: Contains a sulfone group instead of an oxide, leading to increased polarity and different biological activities.
1-Imino-5-phenyl-1,4-thiazepane 1-sulfoxide: Intermediate oxidation state between the thiazepane and sulfone, with unique reactivity.
Uniqueness: 1-Imino-5-phenyl-1,4-thiazepane 1-oxide is unique due to the presence of the oxide group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities.
Properties
IUPAC Name |
1-imino-5-phenyl-1,4-thiazepane 1-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c12-15(14)8-6-11(13-7-9-15)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEZBLOPHNDGPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=N)(=O)CCNC1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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